molecular formula C13H16N4OS B15344729 3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15344729
M. Wt: 276.36 g/mol
InChI Key: KZVBGHMVPFOOCW-UHFFFAOYSA-N
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Description

3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a unique combination of a pyridine ring, a thiadiazole ring, and a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and cyclohexyloxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a thioamide can yield the thiadiazole ring, which can then be further functionalized to introduce the pyridine and cyclohexyloxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the thiadiazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored in pharmacological studies.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, thereby modulating their activity. The compound’s structure suggests it could interact with various biological pathways, potentially inhibiting or activating specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature pyridine and thiadiazole rings, such as:

  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • Pyrrolopyrazine derivatives
  • Pyrrolidine-based compounds

Uniqueness

What sets 3-(6-(Cyclohexyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine apart is the presence of the cyclohexyloxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

3-(6-cyclohexyloxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H16N4OS/c14-13-16-12(17-19-13)10-7-4-8-11(15-10)18-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,14,16,17)

InChI Key

KZVBGHMVPFOOCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=N2)C3=NSC(=N3)N

Origin of Product

United States

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